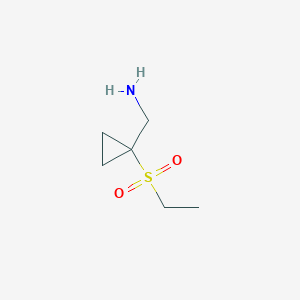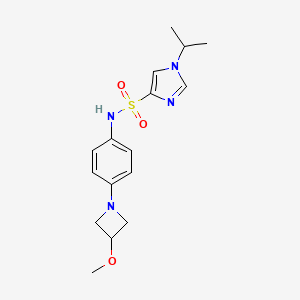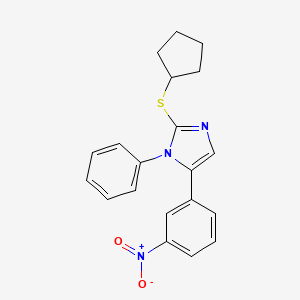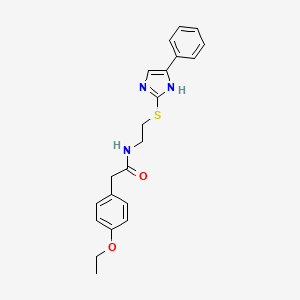
Methyl 2-formyloxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-formyloxolane-2-carboxylate” is a chemical compound with the CAS Number: 2219371-50-1. It has a molecular weight of 158.15 and its IUPAC name is methyl 2-formyltetrahydrofuran-2-carboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H10O4/c1-10-6(9)7(5-8)3-2-4-11-7/h5H,2-4H2,1H3 . This indicates that the molecule is composed of 7 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 158.15 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature .
Scientific Research Applications
DNA Demethylation and Epigenetics
"Methyl 2-formyloxolane-2-carboxylate" is closely related to compounds involved in the active DNA demethylation process. TET dioxygenases mediate the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These modifications play crucial roles in various biological contexts, including development and disease states. The understanding of these processes provides insights into epigenetic regulation and potential therapeutic targets for diseases linked to epigenetic dysregulation (Wu & Zhang, 2017).
Analytical Chemistry and Biomarker Detection
The study of formylated DNA and RNA, closely related to the chemistry of "this compound," has significant implications in understanding physiological processes and disease states. A method has been developed for the sensitive determination of DNA and RNA formylation, which could serve as a diagnostic indicator for various conditions, including cancer. The detection of formylated nucleosides in human cells and tissues points to the importance of understanding formylation in biological contexts (Jiang et al., 2017).
Green Chemistry and Sustainable Solvent Applications
2-Methyloxolane, related to "this compound," has been highlighted as a sustainable solvent for the extraction of natural products and food ingredients. This aligns with the growing need for environmentally friendly alternatives to conventional solvents in industrial applications. The solvent's properties, including its extraction efficiency and environmental impact, make it a viable option for green chemistry initiatives (Rapinel et al., 2020).
Mechanism of Action
Safety and Hazards
“Methyl 2-formyloxolane-2-carboxylate” is classified under the GHS07 category. The hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-formyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(9)7(5-8)3-2-4-11-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVAWLDPYRGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B2580903.png)

![N-(4-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2580906.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2580911.png)


![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine](/img/structure/B2580916.png)
![methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2580917.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)


![3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride](/img/structure/B2580922.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B2580924.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2580925.png)